Pyridine-4-carbaldehyde pyridin-2-ylhydrazone

描述

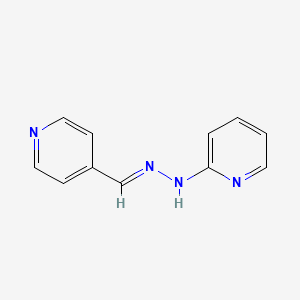

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from pyridine-4-carbaldehyde and pyridin-2-ylhydrazine, making it a valuable intermediate in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is typically synthesized through a condensation reaction between pyridine-4-carbaldehyde and pyridin-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

化学反应分析

Types of Reactions

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine-4-carboxylic acid derivatives.

Reduction: Pyridine-4-ylamines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Pyridine derivatives are widely recognized for their biological activities. Pyridine-4-carbaldehyde pyridin-2-ylhydrazone has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of pyridine exhibit significant antimicrobial properties. For instance, compounds derived from pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyridine derivatives. The compound has been tested for its ability to inhibit tumor growth in vitro, demonstrating promising results against cancer cell lines .

Case Study: Antimicrobial Efficacy

A study published in 2024 evaluated a series of pyridine derivatives, including this compound, against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial activity .

Synthesis and Characterization

The synthesis of this compound involves the condensation reaction between pyridine-4-carbaldehyde and pyridin-2-ylhydrazine. This process can be optimized through various methods:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Solvent-free synthesis | 85 | 150°C for 5 hours |

| Reflux method | 90 | Ethanol under reflux |

| Microwave-assisted synthesis | 95 | 100°C for 10 minutes |

The choice of synthesis method can significantly affect the yield and purity of the final product.

Material Science Applications

Pyridine derivatives are also explored in material science due to their ability to form coordination complexes with metals. This compound can act as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis.

Case Study: Coordination Chemistry

A recent study demonstrated the use of this compound as a ligand for transition metals such as copper and nickel. The resulting complexes exhibited enhanced catalytic activity in organic transformations, showcasing the compound's utility beyond medicinal applications .

Computational Studies

Computational chemistry has been employed to predict the interactions between pyridine derivatives and biological targets. Molecular docking studies suggest that this compound binds effectively to specific enzymes involved in cancer pathways, indicating its potential as a lead compound for drug development .

作用机制

The mechanism of action of pyridine-4-carbaldehyde pyridin-2-ylhydrazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydrazone group can also participate in redox reactions, influencing cellular processes and pathways.

相似化合物的比较

Similar Compounds

- Pyridine-2-carbaldehyde pyridin-2-ylhydrazone

- Pyridine-3-carbaldehyde pyridin-2-ylhydrazone

- Pyridine-4-carboxaldehyde

Uniqueness

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in coordination chemistry and catalysis. Additionally, its reactivity and versatility in chemical reactions set it apart from other similar compounds.

生物活性

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone (also referred to as 4-PCA-2-PH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazone functional group, which is known for its ability to form stable complexes with metal ions. This structural feature contributes to its biological activity, particularly in coordination chemistry and catalysis.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyridine derivatives, including 4-PCA-2-PH. A study demonstrated that derivatives of pyridine exhibit significant activity against multidrug-resistant (MDR) pathogens, which are a growing concern in clinical settings. Specifically, compounds derived from pyridine scaffolds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1 summarizes the antimicrobial efficacy of various pyridine derivatives:

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine-4-carbaldehyde hydrazone | S. aureus | 32 µg/mL |

| Pyridine-2-carbaldehyde thiosemicarbazone | Bacillus cereus | 16 µg/mL |

| 5-(methylamino)-pyridine thiosemicarbazones | E. coli | 8 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. Notably, it has shown promising results in inhibiting tumor cell proliferation. One study indicated that the compound, when complexed with copper ions, exhibited enhanced cytotoxic effects against cancer cell lines by acting as a topoisomerase inhibitor .

A detailed analysis of its anticancer activity is presented in Table 2:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| L1210 leukemia cells | 1.3 | Inhibition of ribonucleotide reductase |

| Melanoma B16F10 cells | 1.0 | Topoisomerase inhibition |

| MCF-7 breast cancer cells | 1.4 | Induction of apoptosis |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metal Ion Complexation : The compound forms stable complexes with metal ions (e.g., Cu²⁺), enhancing its biological activity.

- Redox Reactions : The hydrazone group can participate in redox reactions, influencing cellular processes.

- Topoisomerase Inhibition : The compound acts as an inhibitor for both type I and II topoisomerases, disrupting DNA replication in cancer cells .

Case Studies

Several case studies have provided insights into the therapeutic potential of pyridine derivatives:

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of various pyridine derivatives found that modifications to the hydrazone structure significantly increased activity against resistant strains .

- Anticancer Research : In vivo studies using L1210 leukemia-bearing mice demonstrated that treatment with pyridine derivatives led to prolonged survival times compared to controls, indicating significant antitumor activity .

属性

IUPAC Name |

N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWJJPXBTJDKLS-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N/N=C/C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。